molecular formula C16H18N6O B2956231 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-73-0

6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2956231
CAS No.: 1105252-73-0
M. Wt: 310.361
InChI Key: FVYHSWAIJOYQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholino group at position 6 and a para-tolyl (p-tolyl) substituent at the N-position of the pyrazole ring. Pyrazolo[3,4-d]pyrimidines are purine analogs known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties . The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) enhances solubility and modulates pharmacokinetic properties, while the p-tolyl group contributes to hydrophobic interactions with biological targets .

Properties

IUPAC Name

N-(4-methylphenyl)-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-2-4-12(5-3-11)18-14-13-10-17-21-15(13)20-16(19-14)22-6-8-23-9-7-22/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYHSWAIJOYQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-morpholino-pyrimidine with p-toluidine under reflux conditions in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-throughput screening and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

While a specific compound with the name "6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is not directly found within the provided search results, the search results do provide information on related compounds and their applications, particularly those containing pyrazolo[3,4-d]pyrimidine cores, morpholino groups, and tolyl substituents.

Here's a summary of potential applications based on the available information:

Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

H-Pyrazolo[3,4- d]pyrimidine is a scaffold in medicinal chemistry and a building block in many anticancer agents . Due to the high similarity of this scaffold with the adenine moiety of ATP, it was used as a backbone for the design and synthesis of ATP competitive inhibitors, especially the compounds that target RTKs .

mTOR Inhibitors: Certain 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been designed and synthesized as potent and selective inhibitors of the mammalian target of rapamycin (mTOR) . Optimization of the 6-aryl substituent led to the discovery of inhibitors carrying 6-ureidophenyl groups, the first reported active site inhibitors of mTOR with subnanomolar inhibitory concentrations .

EGFR Inhibitors: New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .

Plk1 Inhibitors: The C-terminal noncatalytic polo-box domain (PBD) of Plk1 has emerged as an attractive target for generating new protein–protein interaction inhibitors .

Chemical Synthesis and Properties

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. The synthesis of this compound typically involves several steps: Formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the dichlorophenyl group, and attachment of the butanol moiety.

Antiviral Agents

N-Heterocycles as promising antiviral agents are being developed to address the issues associated with existing medications .

Additional Pyrazolo[3,4-d]pyrimidine Applications

Fused nitrogen heterocycles namely, pyrazolo[3,4-d]pyridazin-7(6H)-ones have been obtained .

Data Table

The table below summarizes the potential applications of compounds containing pyrazolo[3,4-d]pyrimidine and related moieties based on the search results.

Compound TypeTarget/Application
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidinesmTOR inhibitors
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFR inhibitors
Triazoloquinazolinone-based compoundsPlk1 PBD inhibitors
2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-olPotential therapeutic applications, including anticancer and antiviral activities
N-HeterocyclesAntiviral agents

Mechanism of Action

The mechanism of action of 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. For instance, it may inhibit kinases involved in cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidines are a versatile scaffold for drug discovery. Below is a detailed comparison of 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Activities Synthesis Route & Yield (If Available) Source
This compound - Morpholino (C6)
- p-Tolyl (N1)
Hypothesized anti-inflammatory/kinase inhibition (based on analogs) Not reported in evidence N/A
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Core scaffold) - Unsubstituted Anti-inflammatory: Suppresses TNF and CXCL8 in THP-1 cells and RA synoviocytes Nucleophilic substitution (e.g., with methylamine)
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Chloromethyl (C6)
- Methyl (N1, C4)
Intermediate for disubstituted derivatives; potential antimicrobial activity Regioselective nucleophilic substitution (80% yield)
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Phenylethynyl (C3) Anticancer: IC₅₀ = 9.8–10.2 nM (breast cancer) Condensation with aromatic aldehydes/acetophenones
1-tert-Butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - tert-Butyl (N1)
- 3-Methylbenzyl (C3)
Experimental kinase inhibitor (DrugBank ID: DB08699) Not specified
N-(4-Fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Pyrrolidinyl (C6)
- 4-Fluorophenyl (N4)
Kinase inhibition (hypothesized) Not specified

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Position 6: The morpholino group in the target compound may improve water solubility compared to hydrophobic groups like chloromethyl (in ) or pyrrolidinyl (in ). Morpholino derivatives are often used to enhance metabolic stability . Position N1: The p-tolyl group (methyl-substituted phenyl) provides steric bulk and hydrophobic interactions, similar to phenyl or 4-fluorophenyl groups in other analogs . This substitution is critical for target binding in kinase inhibitors . Position C3: Substitutions like phenylethynyl (in ) or iodophenyl (in ) enhance anticancer or anti-inflammatory activity by extending molecular interactions with target proteins.

Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution at position 6, similar to the regioselective synthesis of 6-(chloromethyl)-N,1-dimethyl derivatives (80% yield, ). Morpholino introduction may require coupling reactions with morpholine under basic conditions.

Pharmacological Potential: The lead compound 1H-pyrazolo[3,4-d]pyrimidin-4-amine (unsubstituted) showed synergistic effects with dexamethasone in suppressing cytokines (e.g., IL-6, CXCL8) in rheumatoid arthritis models . The addition of morpholino and p-tolyl groups may enhance potency and selectivity. Anticancer analogs (e.g., 3-(phenylethynyl) derivatives) achieved nanomolar IC₅₀ values by targeting ATP-binding pockets , suggesting the target compound could be optimized for kinase inhibition.

Biological Activity

6-Morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The morpholino group enhances solubility and bioavailability, while the p-tolyl moiety may influence the compound's interaction with biological targets.

Structural Formula

C17H20N6O\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{O}

Antimicrobial Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often exhibit antimicrobial properties . In vitro studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine structure demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Pyrazolo derivatives have been found to scavenge free radicals effectively, contributing to their protective effects against oxidative stress .

Enzyme Inhibition

Several studies have explored the inhibitory effects of pyrazolo[3,4-d]pyrimidine derivatives on various enzymes. For example, some compounds have shown promise as inhibitors of xanthine oxidase, an enzyme involved in uric acid production . This property could be beneficial in treating conditions like gout.

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial efficacy of pyrazolo derivatives, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of related pyrazolo compounds. The study revealed that certain derivatives exhibited significant inhibition of xanthine oxidase with IC50 values below 100 µM, suggesting potential use in hyperuricemia treatment .

Study 3: Antioxidant Activity Assessment

In vitro assays demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). The compounds showed significant scavenging activity against DPPH radicals .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Result Reference
Antimicrobial6-Morpholino-N-(p-tolyl)-1H-pyrazoloMIC: 0.22 - 0.25 μg/mL
Enzyme InhibitionRelated pyrazolo compoundsIC50 < 100 µM
AntioxidantPyrazolo derivativesComparable to BHT

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives, including 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via multi-step reactions involving cyclization and substitution. For example:

  • Step 1 : Condensation of aminopyrazole intermediates with substituted pyrimidine precursors under reflux conditions in solvents like acetonitrile or dichloromethane.
  • Step 2 : Introduction of morpholino groups via nucleophilic substitution using morpholine in ethanol under reflux .
  • Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reagents influence yield and purity. IR and <sup>1</sup>H NMR are used to confirm functional groups and regiochemistry .

Q. How are impurities and intermediates characterized during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • HPLC (>95% purity) : Used to quantify intermediates and detect byproducts .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as substitution patterns (e.g., morpholino vs. aryloxy groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for confirming intermediates like 3-iodo-1-methyl derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during the substitution of the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro) at position 6 direct nucleophilic attack to position 4. Morpholino groups, being electron-rich, require activation via Lewis acids or elevated temperatures .
  • Steric Hindrance : Bulky substituents (e.g., triphenylmethyl) at position 1 reduce reactivity at adjacent positions, favoring substitutions at position 3 .
  • Table : Example Substitution Outcomes
PositionReactivity DriverExample ReagentYield (%)
4ElectronicMorpholine65–78
3Steric3-Iodo reagents50–62

Q. What strategies resolve contradictions in biological activity data across pyrazolo[3,4-d]pyrimidine analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Profiling : Systematic variation of substituents (e.g., p-tolyl vs. 4-methoxyphenyl) identifies critical pharmacophores. For example:
  • Morpholino Group : Enhances solubility but may reduce membrane permeability .
  • p-Tolyl Group : Hydrophobic interactions improve target binding but increase cytotoxicity .
  • Dose-Response Curves : Use IC50 values to distinguish intrinsic activity from assay-specific artifacts (e.g., solvent interference) .

Q. How can computational methods predict the binding mode of 6-morpholino-N-(p-tolyl) derivatives with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with ATP-binding pockets. Key residues (e.g., hinge region lysine) are prioritized for hydrogen bonding with the pyrimidine core .
  • MD Simulations : Assess stability of morpholino group orientation over 100-ns trajectories. RMSD values >2 Å suggest conformational instability .

Data Analysis and Experimental Design

Q. What analytical techniques validate the stability of 6-morpholino-N-(p-tolyl) derivatives under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks identifies hydrolytically labile groups (e.g., ester linkages in benzoate derivatives) .

Q. How to design a SAR study for optimizing pyrazolo[3,4-d]pyrimidine-based inhibitors?

  • Methodological Framework :

Core Modifications : Compare morpholino, piperazine, and thiomorpholine groups for solubility and potency .

Substituent Library : Synthesize analogs with halogens (Cl, F), alkyl chains, and aryl groups at positions 3 and 6 .

In Vitro Screening : Prioritize compounds with >50% inhibition at 10 μM in kinase assays. Confirm selectivity via counter-screens against off-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.